molecular formula C20H22N2O6 B3966934 4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B3966934
M. Wt: 386.4 g/mol
InChI Key: SQFUYPDVTNETHD-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is 386.14778643 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure

This compound features several notable functional groups, including:

  • A furan ring
  • A morpholine ring
  • A hydroxyl group

These components contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Preparation of furan and morpholine derivatives .
  • Coupling with the pyrrolinone core .
  • Optimization of reaction conditions to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of similar structure show significant antimicrobial properties against various pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

For instance, a related compound was shown to have a minimum inhibitory concentration (MIC) of 0.21 μM against these bacteria, suggesting strong antibacterial potential .

Antifungal Activity

The compound also displays antifungal activity against species such as:

  • Candida spp.

In vitro studies report that certain derivatives significantly inhibit fungal growth, indicating potential for development as antifungal agents .

The biological activity is thought to arise from interactions with specific molecular targets. For example:

  • Binding to bacterial DNA gyrase has been identified as a mechanism for antibacterial action, with key interactions involving hydrogen bonds and pi-stacking interactions .

Study 1: Antibacterial Screening

A series of compounds structurally related to this compound were screened for antibacterial activity. The most active compound exhibited an MIC comparable to established antibiotics like ciprofloxacin, indicating its potential as a lead compound in drug development .

Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of derivatives, revealing that compounds with similar furan moieties showed selective action against Gram-positive bacteria and fungi. The results highlighted the importance of structural features in enhancing biological activity .

Data Summary Table

Biological ActivityTarget OrganismsMIC (μM)Reference
AntibacterialPseudomonas aeruginosa0.21
AntibacterialEscherichia coli0.21
AntifungalCandida spp.Varies

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-13-4-5-14(28-13)17-16(18(23)15-3-2-10-27-15)19(24)20(25)22(17)7-6-21-8-11-26-12-9-21/h2-5,10,17,24H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFUYPDVTNETHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
Reactant of Route 2
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4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
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4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
Reactant of Route 4
4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
Reactant of Route 5
4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
Reactant of Route 6
4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.